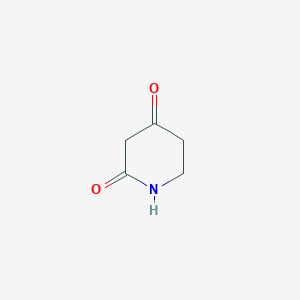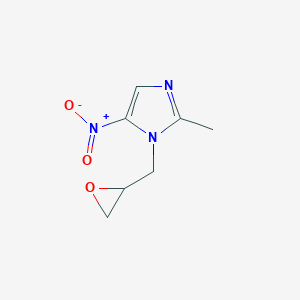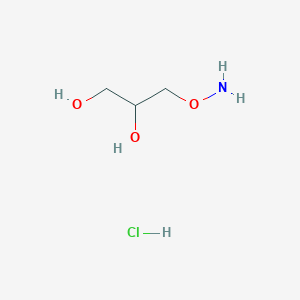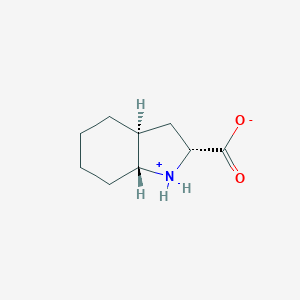
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of related glycine derivatives often involves complex reactions where protecting groups and phase transfer catalysts may be utilized to ensure selectivity and yield efficiency. Techniques such as electrospray ionization and collisionally activated dissociation in mass spectrometry have been applied to study the sodium ion affinity of glycylglycine, a simple peptide related to glycine derivatives, demonstrating the intricate nature of synthesizing and studying such compounds (Kish, Wesdemiotis, & Ohanessian, 2004).
Molecular Structure Analysis
Molecular structure analysis of glycine derivatives reveals the importance of sodium ion coordination, as shown in studies of sodiated glycine oligomers. Such analyses highlight the stability and structure of these compounds when interacting with sodium ions, providing insights into their chemical behavior (Cox, Julian, Lee, & Beauchamp, 2004).
Chemical Reactions and Properties
Chemical reactions involving glycine derivatives, such as the methylation process catalyzed by glycine N-methyltransferase, underscore the complexity of reactions these compounds undergo. The enzyme-mediated transformation underscores the chemical versatility and the specificity of reactions involving glycine derivatives (Fu et al., 1996).
Physical Properties Analysis
Investigations into the physical properties of glycine derivatives have focused on aspects such as solvation and ionization effects. For instance, studies on the vibrational spectra of sodiated glycine complexes shed light on the physical characteristics and interactions with sodium ions, providing a deeper understanding of their solvation behavior and structural isomerism (Kapota et al., 2004).
Chemical Properties Analysis
The chemical properties of glycine derivatives, including their behavior as corrosion inhibitors, highlight their utility in a broad range of applications beyond biological contexts. Such studies indicate the potential of glycine derivatives to interact with metal surfaces, demonstrating their multifaceted chemical properties (Chen, 2018).
Aplicaciones Científicas De Investigación
Use in Cosmetic Industry
“Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt”, also known as Sodium Myristoyl Sarcosinate, is used in a large number of cosmetic formulations .
Application
It is used as a hair-conditioning agent and surfactant-cleansing agent . In soaps, concentrations are reported to be as high as 12.9% .
Method of Application
Use in Inhalable Products
Sodium Myristoyl Sarcosinate is used in product forms that are inhalable, such as sprays and powders .
Application
This ingredient’s score is higher if used in product forms that are inhalable because of respiratory concerns .
Results or Outcomes
The score is lower if used in product forms that have lower risk of inhalation, such as solids and liquids .
Use in Analytical Chemistry
“Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt” can be analyzed by reverse phase (RP) HPLC method with simple conditions .
Application
The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Method of Application
For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Results or Outcomes
This liquid chromatography method allows for the separation and analysis of this compound .
Propiedades
IUPAC Name |
sodium;2-[methyl(tetradecanoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCOJQDJOCNUGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042013 | |
| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |
CAS RN |
30364-51-3 | |
| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM MYRISTOYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07237209D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)


![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)





